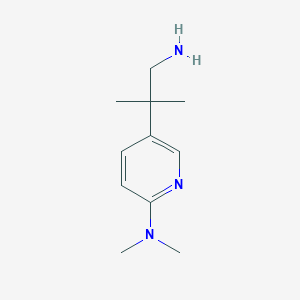
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . These compounds are used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs), which have multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of these compounds is determined through various analytical techniques such as NMR, elemental analysis, and IR spectroscopic analysis . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex due to the multiple reactive groups present in AAILs . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are quite unique. All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Biologically Important Compounds
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester is used in the synthesis of polyfunctionally substituted pyridines, which are derivatives of biologically and medicinally significant nicotinic acid. The method involves reacting ethoxycarbonylmalonaldehyde with various compounds in the presence of pyridine, demonstrating the compound's utility in creating structurally complex molecules important in medicinal chemistry (Torii, Inokuchi, & Kubota, 1986).
Chemical Transformation and Derivative Formation
The compound is instrumental in forming different chemically significant derivatives. For instance, the conversion of tert-butoxycarbonylhydrazones to 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles demonstrates its adaptability in creating diverse chemical structures (Lkizler, Demirbas, & Lkizler, 1996).
Investigating Unexpected Chemical Reactions
Research involving 5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester also encompasses studying unforeseen chemical reactions, such as the unexpected C–S bond cleavage observed during certain reactions. This helps in understanding complex chemical behaviors and mechanisms (Nordin, Ariffin, Daud, & Sim, 2016).
Applications in Dendrimer Synthesis
The compound is used in the synthesis of dendrimers, particularly those with specific solubility characteristics. This demonstrates its role in the creation of complex macromolecules with potential applications in materials science and drug delivery systems (Pesak, Moore, & Wheat, 1997).
Role in Synthesizing Dipeptide Mimetics
It is used in synthesizing dipeptide mimetics, indicating its significance in the field of bioorganic chemistry and the development of enzyme inhibitors (Lauffer & Mullican, 2002).
Mecanismo De Acción
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . Therefore, it can be inferred that the compound might interact with peptide or protein targets in the body.
Mode of Action
Boc-protected amino acids are known to participate in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The compound likely participates in the biochemical pathways related to peptide synthesis. In these pathways, the compound could serve as a building block for the synthesis of larger peptide chains . The exact downstream effects would depend on the specific peptide being synthesized and its role in the body.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, the compound could contribute to the formation of proteins that play various roles in the body .
Propiedades
IUPAC Name |
methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-5-6-20-11-7-10(8-15-9-11)12(17)19-4/h7-9H,5-6H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUWEBHQNUHTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CN=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


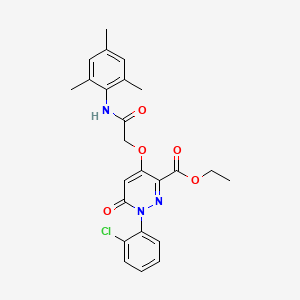
![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)
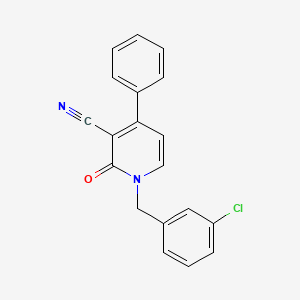
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)
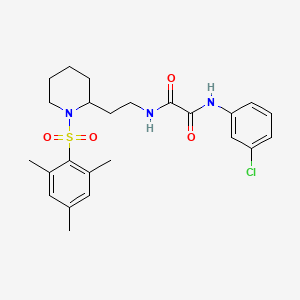

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

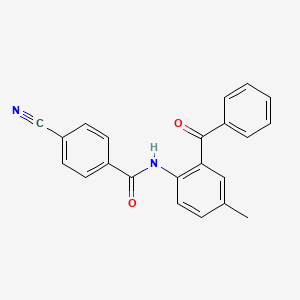
![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)
